N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide
Overview
Description
N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide , also known as HTA , is a chemical compound with the molecular formula C9H10N4OS . It features a thiophene ring substituted with a hydrazinecarbonyl group at position 3 and an acetamide group at position 2 .
Synthesis Analysis
The synthesis of HTA involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction. The resulting compound has been characterized through elemental analyses, FT-IR spectroscopy, 1H and 13C NMR studies, and single crystal X-ray crystallography .
Molecular Structure Analysis
HTA’s molecular structure consists of a thiophene ring with a hydrazinecarbonyl group (NH–CO–NH2) at position 3 and an acetamide group (CH3–C(=O)–NH2) at position 2. The compound’s linear formula is C7H8ClN3O2S .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Thiophene derivatives have been investigated for their anti-inflammatory activity. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has shown anti-inflammatory effects .
- Maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist and is used in Alzheimer’s treatment .
- N-(thiophen-2-yl) nicotinamide derivatives, synthesized by splicing nicotinic acid and thiophene, exhibit fungicidal properties .
- Thiophene serves as an anchor for medicinal chemists to create combinatorial libraries and search for lead molecules. Its diverse pharmacological activities make it an attractive scaffold for drug discovery .
- Thiophene-containing compounds have demonstrated antioxidant properties and potential anti-cancer activity .
Anti-Inflammatory Properties
Serotonin Antagonism and Alzheimer’s Treatment
Fungicidal Activity
Drug Discovery and Combinatorial Libraries
Antioxidant and Anti-Cancer Effects
Estrogen Receptor Modulation
Safety and Hazards
- MSDS : Link to Safety Data Sheet
properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-4(11)9-7-5(2-3-13-7)6(12)10-8/h2-3H,8H2,1H3,(H,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJPRJIDQJHGEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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